An In-depth Technical Guide to 2-Chloro-5-ethenyl-3-methylpyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-5-ethenyl-3-methylpyridine: Synthesis, Properties, and Applications
Introduction: A Versatile but Undocumented Heterocyclic Scaffold
2-Chloro-5-ethenyl-3-methylpyridine is a substituted pyridine derivative that, despite its potential as a versatile building block in organic synthesis, is not extensively documented in scientific literature or commercial catalogs. Its structure is characterized by a pyridine core featuring three distinct and reactive functional groups: a chloro group at the 2-position, a methyl group at the 3-position, and an ethenyl (vinyl) group at the 5-position. This unique arrangement offers multiple sites for sequential and regioselective modification, making it a theoretically valuable scaffold for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.
Given the absence of direct experimental data, this guide provides a comprehensive overview based on established principles of organic chemistry. We will explore plausible synthetic routes to access this molecule and predict its chemical properties, reactivity, and spectroscopic signature. The insights presented herein are grounded in the known chemistry of related pyridine derivatives and foundational reaction mechanisms, offering a robust theoretical framework for researchers looking to synthesize and utilize this compound.
Part 1: Physicochemical and Structural Properties (Predicted)
A thorough understanding of the physicochemical properties is crucial for designing synthetic routes, selecting appropriate solvents, and developing purification methods. The properties listed below are estimated based on the compound's structure.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₈ClN | Calculated from the chemical structure. |
| Molecular Weight | 153.61 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow liquid | By analogy to similar compounds like 2-chloro-5-methylpyridine.[1] |
| Boiling Point | > 200 °C at 760 mmHg (Predicted) | Expected to be higher than 2-chloro-3-methylpyridine (192-193 °C) due to the larger vinyl group.[2] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene, DMF) | Typical for small, functionalized organic molecules. |
| Stability | Stable under normal conditions; may polymerize upon heating or in the presence of radical initiators. | The vinyl group introduces potential for polymerization. |
Part 2: Proposed Synthetic Pathways
The synthesis of 2-Chloro-5-ethenyl-3-methylpyridine can be approached through several strategic disconnections. As the target molecule is not commercially available, its preparation would likely involve the functionalization of a more accessible pyridine precursor. The most plausible strategies involve palladium-catalyzed cross-coupling reactions or olefination via a Wittig reaction.
Synthesis via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds.[3][4] The introduction of the vinyl group onto a pre-functionalized pyridine ring is a highly logical and efficient approach.
Causality Behind Experimental Choices: This strategy hinges on a precursor like 2-chloro-5-bromo-3-methylpyridine . In palladium-catalyzed reactions, the reactivity of halogens typically follows the order I > Br > OTf >> Cl.[5][6] This differential reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond at the 2-position intact for potential future modifications. The Stille and Suzuki-Miyaura couplings are excellent candidates for this transformation.
A. Stille Cross-Coupling Reaction
The Stille reaction involves the coupling of an organohalide with an organotin compound.[7][8] It is well-regarded for its tolerance of a wide array of functional groups and the stability of the organostannane reagents.[4][8]
Experimental Protocol: Stille Vinylation
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-5-bromo-3-methylpyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and an appropriate solvent (e.g., anhydrous toluene or DMF).
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Reagent Addition: Add vinyltributylstannane (1.1-1.5 equiv.) to the mixture via syringe.
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Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
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Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture through a pad of Celite, wash with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
B. Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is another premier C-C bond-forming reaction, often favored due to the lower toxicity of boron compounds compared to organostannanes.[6][9]
Experimental Protocol: Suzuki Vinylation
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Reaction Setup: In a reaction vessel, combine 2-chloro-5-bromo-3-methylpyridine (1.0 equiv.), potassium vinyltrifluoroborate or vinylboronic acid pinacol ester (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03-0.05 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.).
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Solvent Addition: Add a mixture of solvents, typically an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
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Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 4-18 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography.
Sources
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Suzuki Coupling [organic-chemistry.org]
